molecular formula C7H10Br2O4 B2756223 1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate CAS No. 99523-16-7

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate

Cat. No.: B2756223
CAS No.: 99523-16-7
M. Wt: 317.961
InChI Key: NVLKUHRSYHVQPD-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is an organic compound with the molecular formula C7H10Br2O4. It is also known by its IUPAC name, dimethyl 2-bromo-2-(bromomethyl)succinate . This compound is characterized by the presence of two bromine atoms and two ester groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate can be synthesized through the bromination of dimethyl succinate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs and diagnostic agents.

    Industry: The compound is employed in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-bromo-2-(bromomethyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ester groups can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is unique due to the presence of two bromine atoms and two ester groups, which confer high reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

dimethyl 2-bromo-2-(bromomethyl)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2O4/c1-12-5(10)3-7(9,4-8)6(11)13-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLKUHRSYHVQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CBr)(C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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